REACTION_SMILES
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[C:1]([CH2:2][CH2:3][CH3:4])(=[O:5])[O:6][CH2:7][CH:8]([O:9][CH2:13][CH3:14])[O:10][CH2:11][CH3:12].[Cl:23][CH2:24][Cl:25].[F:15][C:16]([F:17])([F:18])[C:19]([OH:20])=[O:21].[OH2:22]>>[C:1]([CH2:2][CH2:3][CH3:4])(=[O:5])[O:6][CH2:7][CH:8]=[O:9]
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Name
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CCCC(=O)OCC(OCC)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(=O)OCC(OCC)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
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product
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Smiles
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CCCC(=O)OCC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |